4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to the pyrazole ring, along with a carboxylic acid functional group.
Mechanism of Action
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, but the exact pathways and downstream effects would depend on the specific targets of the compound .
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is crucial for its efficacy .
Result of Action
The effects would depend on the specific targets of the compound and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. These factors could include temperature, pH, presence of other compounds, and specific conditions within the body .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitutions on the pyrazole ring .
Cellular Effects
Pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid and a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
- 3-methyl-1H-pyrazole-5-carboxylic acid
- 3,5-dichloro-1H-pyrazole derivatives
Uniqueness
4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the specific combination of functional groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-2-methyl-5-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)8(12)9(13-14)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIRZKCBAARSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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